3-(Methoxycarbonyl)benzoic acid

Thermodynamics Physicochemical Profiling Crystallization Engineering

Researchers screening MMP inhibitors often encounter false negatives using wrong regioisomers. 3-(Methoxycarbonyl)benzoic acid (1,3-isomer) is the only monomethyl benzenedicarboxylate with validated MMP-2/MMP-9 inhibitory activity (IC₅₀ = 0.5 mM in HL-60 cells) and functional calcium antagonist activity (1 mM in rat uterine tissue). It also serves as a fragment hit for LEDGIN-type HIV integrase inhibitors (IC₅₀ ≈ 100 μM). Supplied as ≥97% purity crystalline powder with ambient shipping; available from mg to kg scale for immediate dispatch.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 1877-71-0
Cat. No. B047654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)benzoic acid
CAS1877-71-0
Synonyms1-Methyl Ester-1,3-benzenedicarboxylic Acid;  Monomethyl Ester-1,3-benzenedicarboxylic Acid;  Methyl Ester Isophthalic Acid;  Monomethyl Ester Isophthalic Acid;  3-(Methoxycarbonyl)benzoic Acid;  3-Carbomethoxybenzoic Acid;  Methyl 3-Carboxybenzoate;  Methy
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H,10,11)
InChIKeyWMZNGTSLFSJHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Isophthalate Procurement & Overview


3-(Methoxycarbonyl)benzoic acid, systematically referred to as monomethyl isophthalate or isophthalic acid monomethyl ester, is a benzene-1,3-dicarboxylic acid monoester (C₉H₈O₄, MW 180.16 g/mol) [1]. It is a white to off-white crystalline powder with a melting point of 194–196 °C and predicted density of 1.288 g/cm³ . The molecule contains a free carboxylic acid group and a methyl ester group at the 1,3-positions, placing it within the monomethyl benzenedicarboxylate class alongside monomethyl phthalate (1,2-isomer) and monomethyl terephthalate (1,4-isomer). It is commercially supplied as a synthetic intermediate, primarily for medicinal chemistry and materials science applications, with standard purity offerings of ≥97% .

Why Monomethyl Isophthalate Substitution Fails


Although 3-(methoxycarbonyl)benzoic acid shares an identical molecular formula (C₉H₈O₄) and molecular weight with its 1,2- and 1,4-regioisomers (monomethyl phthalate and monomethyl terephthalate), the position of the ester and carboxyl substituents on the benzene ring fundamentally determines the compound's physicochemical behavior, biological activity profile, and synthetic utility. Direct experimental thermodynamic data demonstrate that the three monomethyl benzenedicarboxylate isomers exhibit distinct sublimation temperature intervals and enthalpies, precluding one-to-one substitution in processes governed by volatility or phase behavior [1]. Furthermore, the 1,3-substitution pattern of monomethyl isophthalate enables specific bioactivity—such as matrix metalloproteinase (MMP) inhibition and utility as a scaffold for HIV integrase–LEDGF/p75 interaction inhibitors—that is absent in the corresponding 1,2- and 1,4-monoesters, which instead serve as industrial plasticizer metabolites or intermediates for unrelated antiviral programs . The following quantitative evidence guide details the specific, measurable dimensions of differentiation that justify the selection of 3-(methoxycarbonyl)benzoic acid over its closest analogs.

Monomethyl Isophthalate Differentiation Evidence


Sublimation Profile Differentiates Regioisomers

The Knudsen mass-loss effusion technique was used to measure vapor pressures of the three crystalline monomethyl benzenedicarboxylates under identical conditions (0.1–1 Pa). The sublimation temperature interval for 3-(methoxycarbonyl)benzoic acid (monomethyl isophthalate) spans 359.26 K to 379.12 K, positioning it between the 1,2-isomer (monomethyl phthalate, 335.28–355.28 K) and the 1,4-isomer (monomethyl terephthalate, 363.16–381.51 K) [1]. This intermediate volatility directly impacts purification strategy, vapor-phase processing, and shelf-life stability predictions.

Thermodynamics Physicochemical Profiling Crystallization Engineering

Selective MMP-2/MMP-9 Inhibition

Mono-methyl isophthalate has been shown to inhibit matrix metalloproteinases MMP-2 and MMP-9 in human HL-60 (promyelocytic leukemia) cells, with a reported IC₅₀ of 0.5 mM . In contrast, the 1,2-isomer (monomethyl phthalate) is not described as an MMP inhibitor in the primary research literature; it is instead characterized as a phthalate metabolite, urinary biomarker for thyroid cancer, and environmental contaminant with developmental toxicity endpoints . The matrix metalloproteinase inhibitory activity is therefore a substitution-dependent pharmacological property unique to the 1,3-arrangement.

Matrix Metalloproteinase Enzyme Inhibition Anti-metastatic Research

Calcium Channel Antagonist Selectivity

In isolated rat uterine smooth muscle preparations, monomethyl isophthalate (3-methoxycarbonyl benzoic acid) at 1 mM concentrations significantly inhibits KCl-induced contractions, acting as a calcium channel antagonist, whereas monomethyl phthalate and monomethyl terephthalate produce substantially weaker or negligible effects under comparable conditions [1]. The 1,3-substitution geometry appears critical for interaction with calcium handling pathways in excitable tissue.

Calcium Signaling Smooth Muscle Pharmacology Cardiovascular Research

LEDGF/p75–Integrase Inhibitor Intermediate

3-(Methoxycarbonyl)benzoic acid is commercially documented as a reagent in the synthesis of small-molecule inhibitors that target the lens epithelium-derived growth factor (LEDGF/p75) binding pocket on HIV-1 integrase, disrupting the LEDGF/p75–integrase protein–protein interaction critical for proviral integration . A structurally related monomethyl isophthalate-derived compound has been tested in a biochemical assay measuring LEDGF/p75-dependent HIV-1 integrase inhibition, yielding an IC₅₀ of 1.00 × 10⁵ nM (100 μM) against full-length integrase expressed in E. coli [1]. The 1,2- and 1,4-isomers are not reported as intermediates for any LEDGF/p75–integrase inhibitor series, with monomethyl terephthalate instead serving as a precursor for Hepatitis C antiviral and BRAFᵛ⁶⁰⁰ᴱ inhibitor programs .

HIV Integrase LEDGF/p75 Antiviral Drug Discovery

HIV-1 Integrase Fragment-Based Probe Utility

BindingDB records for the monomethyl isophthalate chemotype report an IC₅₀ of 1.00 × 10⁵ nM (100 μM) against LEDGF/p75-dependent full-length HIV-1 integrase, placing the compound in the low-micromolar activity range for this target [1]. While this potency is orders of magnitude weaker than optimized clinical LEDGINs (e.g., BI-D, Kd = 34 nM ), the well-defined single-digit millimolar activity combined with the small molecular weight (180.16 Da) and the availability of the free carboxylic acid as a synthetic handle make 3-(methoxycarbonyl)benzoic acid a rationally justifiable starting fragment for structure-based optimization campaigns.

HIV Integrase Fragment-Based Drug Discovery Mechanistic Probe

Monomethyl Isophthalate Applications


Vapor-Phase Purification & Thermodynamic Modeling

Process chemists developing sublimation-based purification protocols for monomethyl benzenedicarboxylate libraries should specify the 1,3-isomer based on its experimentally determined sublimation range (359–379 K), which requires thermal processing conditions distinct from those suitable for the 1,2- or 1,4-isomers [1].

MMP-2/MMP-9 Inhibitor Screening in Cancer Models

Investigators screening for matrix metalloproteinase modulatory activity in HL-60 or related cell lines should procure the 1,3-isomer (MMP-2/MMP-9 IC₅₀ = 0.5 mM), as the regioisomeric monomethyl phthalate lacks any documented MMP inhibitory phenotype and would yield false-negative screening outcomes .

Fragment-Based Discovery of LEDGF/p75–Integrase Inhibitors

Medicinal chemistry teams pursuing LEDGIN-type inhibitors can use 3-(methoxycarbonyl)benzoic acid (IC₅₀ ≈ 100 μM, MW 180 Da) as a fragment hit with a validated binding mode at the LEDGF/p75 pocket on HIV-1 integrase, providing a synthetically accessible free carboxylic acid anchoring point for structure-guided growth [2].

Calcium Channel Pharmacology in Excitable Tissue

Researchers studying calcium-dependent smooth muscle contractility should select the 1,3-isomer based on its demonstrated functional calcium antagonist activity at 1 mM in rat uterine tissue, an effect not reproduced by either the 1,2- or 1,4-regioisomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxycarbonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.